2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)4-2-1-3-5-6(4)7(16)15-8(13)14-5/h1-3H,(H3,13,14,15,16) |
InChI Key |
NOJQKNWGRVCAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid and Guanidine-Based Cyclization
The most direct route involves cyclocondensation of 3-(trifluoromethyl)anthranilic acid with guanidine. Under acidic conditions (e.g., polyphosphoric acid or T3P), the carboxyl group of anthranilic acid reacts with guanidine, forming the quinazolinone ring while positioning the amino group at C2 and the trifluoromethyl group at C5. This method, adapted from trifluoromethylated quinazolinone syntheses, achieves moderate yields (50–65%) but requires high-purity starting materials.
Representative Procedure :
-
3-(Trifluoromethyl)anthranilic acid (1 eq) and guanidine hydrochloride (1.2 eq) are suspended in toluene.
-
T3P (50% in ethyl acetate, 2 eq) is added, and the mixture is heated at 80°C for 12 h.
-
The crude product is purified via column chromatography (hexane/ethyl acetate) to yield the target compound.
Copper-Catalyzed Imidoylative Cross-Coupling
2-Isocyanobenzoate and Amine Coupling
A copper-catalyzed method enables the synthesis of 3-substituted quinazolinones from 2-isocyanobenzoates and amines. For 2-amino derivatives, the amine reactant must contribute the C2 amino group. Using 5-(trifluoromethyl)-2-isocyanobenzoate and ammonium acetate under Cu(OAc)₂ catalysis, the reaction proceeds via imidoylative cross-coupling, forming the quinazolinone skeleton with concurrent amino group installation.
Optimized Conditions :
-
Catalyst: Cu(OAc)₂·H₂O (5 mol%)
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Oxidative Cyclization of o-Aminobenzamides
Styrene-Mediated Annulation
Oxidative cyclization of 5-(trifluoromethyl)-2-aminobenzamide with styrenes in the presence of TBHP (tert-butyl hydroperoxide) generates the quinazolinone core. The trifluoromethyl group is pre-installed on the benzamide, ensuring regioselectivity. This method, however, often requires elevated temperatures (100–120°C) and affords lower yields (40–55%) due to competing side reactions.
Post-Functionalization of Preformed Quinazolinones
Nitration and Reduction
For quinazolinones lacking the C2 amino group, post-synthetic modification via nitration and reduction is viable:
-
Nitration : Treat 5-(trifluoromethyl)quinazolin-4(3H)-one with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C2.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amino group, yielding the target compound.
This two-step process achieves 45–60% overall yield but involves hazardous reagents.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-diones, amine derivatives, and various substituted quinazolinones. These products have diverse applications in pharmaceuticals and other industries .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as inhibitors against coronaviruses, including SARS-CoV-2 and MERS-CoV.
- Mechanism of Action : These compounds exhibit inhibitory effects on viral replication, with lead derivatives demonstrating high potency (IC50 values < 0.25 μM for SARS-CoV-2) and low cytotoxicity (CC50 > 25 μM) .
- Pharmacokinetics : Key pharmacokinetic parameters such as Tmax, Cmax, and half-life have been evaluated in animal models, indicating favorable metabolic stability and bioavailability .
| Compound | IC50 (SARS-CoV-2) | IC50 (MERS-CoV) | CC50 |
|---|---|---|---|
| 9g | 0.23 μM | 0.93 μM | >25 μM |
| 11e | 0.15 μM | 1.02 μM | >25 μM |
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly as a dual inhibitor targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).
- Efficacy : Various quinazolinone derivatives have shown significant activity against cancer cell lines, including breast and prostate cancers. The structure-activity relationship indicates that modifications at the C-5 position enhance potency against these targets .
- Clinical Relevance : Some derivatives have entered clinical trials due to their promising preclinical results, showcasing their potential as multitargeted anticancer agents .
Antimicrobial Activity
The antimicrobial properties of 2-aminoquinazolin-4(3H)-one derivatives have been explored against various pathogens.
- Mycobacterium tuberculosis : Recent studies have demonstrated that certain derivatives possess significant antimycobacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Isoniazid .
- Broad-spectrum Activity : Compounds have also shown activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of 2-aminoquinazolin-4(3H)-one derivatives typically involves the reaction of o-aminobenzamides with trifluoromethylated reagents under mild conditions.
- Synthesis Protocols : Various synthetic routes have been optimized to improve yields and reduce reaction times, contributing to the efficient production of these compounds for biological testing .
Case Studies
Several case studies illustrate the applications of this compound:
- SARS-CoV-2 Inhibition Study : A study synthesized several derivatives that were tested for antiviral activity, leading to the identification of two lead compounds with exceptional efficacy against SARS-CoV-2 .
- Anticancer Efficacy in Preclinical Models : Research demonstrated that specific quinazolinone derivatives effectively inhibited tumor growth in xenograft models, supporting their development as cancer therapeutics .
- Antimycobacterial Screening : A series of quinazolinone compounds were screened for activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazolinones
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Pharmacological Profiles and Mechanisms
Anticancer Activity: Triazole derivatives (e.g., 9f) exhibit antiproliferative effects via DHFR inhibition . 5-Amino-triazolylquinazolinones show selectivity for ovarian cancer OVCAR-4 cells (GP: -4.08%) . The CF₃ group in the target compound may enhance DNA intercalation or kinase inhibition, similar to 3a .
Antimicrobial Activity: Isoxazole-quinazolinones (e.g., 5e) disrupt microbial cell membranes via hydrophobic interactions . Triazolylthiomethyl derivatives (e.g., 224) target bacterial thioredoxin reductase .
Enzyme Inhibition :
- 3a and 5a inhibit α-glucosidase (AG) and glycogen phosphorylase, critical for diabetes management .
Biological Activity
2-Amino-5-(trifluoromethyl)quinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this quinazolinone derivative, focusing on its anti-cancer, antiviral, and antimicrobial activities.
Synthesis
The synthesis of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with urea under specific conditions. The presence of the trifluoromethyl group significantly influences the compound's biological activity. The synthetic routes often aim to optimize yield and purity while assessing the structure-activity relationship (SAR) of various analogues.
Antiviral Activity
Recent studies have demonstrated that derivatives of 2-aminoquinazolin-4(3H)-one exhibit potent inhibitory effects against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, specific derivatives showed IC50 values below 0.25 μM for SARS-CoV-2, indicating strong antiviral potential without significant cytotoxicity (CC50 > 25 μM) . The mechanisms involve the inhibition of viral replication through interference with key viral enzymes.
Antimicrobial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In phenotypic whole-cell screening, certain derivatives displayed significant antimycobacterial activity, showing promise as potential treatments for tuberculosis . Notably, one derivative was metabolically stable and exhibited favorable pharmacokinetic properties in vivo.
Anticancer Activity
Quinazolinone derivatives have been recognized for their anticancer properties, particularly as inhibitors of key signaling pathways involved in tumor growth. For example, compounds targeting EGFR and VEGFR-2 kinases have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and lung cancers . The dual-targeting approach enhances efficacy and reduces resistance development.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one is significantly influenced by its structural modifications. The introduction of different substituents at various positions on the quinazolinone ring can enhance or diminish its pharmacological effects. For instance, modifications at the 6-position have been correlated with increased potency against cancer cell lines .
Case Studies
| Compound | Biological Activity | IC50 Value | Remarks |
|---|---|---|---|
| 9g | Anti-SARS-CoV-2 | < 0.25 μM | High potency with low cytotoxicity |
| 11e | Anti-MERS-CoV | < 1.1 μM | Good metabolic stability |
| Compound 2 | Antitubercular | - | Effective in vivo with no tolerability issues |
| Compound XIV | EGFR Inhibitor | 0.06 μM | Significant anti-proliferative activity |
Q & A
Basic: What are the most effective synthetic routes for 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via:
- One-pot cyclization using trifluoroacetic acid (TFA) as a CF₃ source, reacting anthranilic acid derivatives with amines under microwave heating (yields: 23–88%) .
- Palladium-catalyzed carbonylative reactions involving trifluoroacetimidoyl chlorides and amines under CO gas-free conditions, achieving yields up to 99% .
Key Factors: - Catalyst choice : Pd(OAc)₂ with Xantphos ligand enhances efficiency in carbonylative synthesis .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products .
- Temperature : Microwave-assisted reactions reduce time but require precise control to avoid decomposition .
Advanced: How can computational methods like DFT optimize the design of 2-trifluoromethylquinazolinone derivatives for enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and stability of derivatives. For example, crystal structure analysis of analogous compounds (e.g., 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-triazoloquinazolinone) revealed non-covalent interactions (C–H⋯O, π-π stacking) that stabilize the quinazolinone core .
- Docking Studies : Applied to model interactions with biological targets (e.g., dihydrofolate reductase), guiding substitution at the 2-amino or 5-CF₃ positions to improve binding .
Basic: What spectroscopic techniques are essential for characterizing 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry; CF₃ groups show distinct ¹⁹F NMR signals at δ –60 to –70 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₃N₃O requires m/z 230.0542) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability .
Advanced: How can contradictory data in synthetic approaches (e.g., TFA vs. Pd catalysis) be resolved?
Methodological Answer:
- Mechanistic Analysis : TFA-based routes proceed via electrophilic trifluoromethylation, while Pd-catalyzed methods involve oxidative addition of trifluoroacetimidoyl chlorides .
- Yield Optimization : Compare reaction scalability: Pd catalysis offers higher yields (>90%) but requires inert conditions, whereas TFA methods are simpler but lower-yielding (46–61%) .
- Side-Product Identification : Use LC-MS to detect intermediates (e.g., imine byproducts) and adjust stoichiometry .
Basic: What protocols are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at 24–48 hrs .
- Enzyme Inhibition : Measure DHFR activity via UV-Vis spectroscopy at 340 nm (NADPH depletion rate) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .
Advanced: What strategies improve the metabolic stability of 2-trifluoromethylquinazolinones in pharmacokinetic studies?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Synthesize phosphate esters at the 4(3H)-one position to enhance solubility and slow hepatic clearance .
- In Silico ADME Prediction : Tools like SwissADME predict logP (<3) and PSA (<90 Ų) to optimize bioavailability .
Basic: How are reaction yields optimized in one-pot syntheses of trifluoromethylated quinazolinones?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Stoichiometry : Excess TFA (2–3 eq.) drives cyclization to completion .
- Workup : Acid-base extraction removes unreacted amines; silica gel chromatography isolates pure products .
Advanced: How do substituents at the 2-amino position affect antitumor activity?
Methodological Answer:
- SAR Studies : Bulky groups (e.g., 3-trifluoromethylphenyl) enhance DNA intercalation, as shown in cytotoxicity assays against MCF-7 cells (IC₅₀ = 22.1 μg/mL) .
- Hydrogen Bonding : Free 2-amino groups improve binding to topoisomerase II, validated via molecular dynamics simulations .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis at high humidity; store under argon at –20°C .
- Degradation Analysis : Monitor via HPLC (C18 column, MeOH/H₂O gradient) for decomposition peaks .
Advanced: How can cross-coupling reactions expand the diversity of quinazolinone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
